8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a methoxy group at the 8th position and a methyl group at the 4th position on the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine ring. This can be achieved through the reaction of an ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Introduction of the Methyl Group: The methyl group at the 4th position can be introduced through alkylation using methylating agents like methyl bromide (CH3Br) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines to form corresponding thioethers or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced benzodiazepine derivatives
Substitution: Thioethers, amines
Scientific Research Applications
8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects observed with benzodiazepines.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. The presence of the methoxy and methyl groups can influence its binding affinity and selectivity for different receptor subtypes, potentially leading to varied therapeutic effects and side effect profiles.
Properties
CAS No. |
138742-60-6 |
---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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